molecular formula C6H3ClIN3 B2500905 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine CAS No. 1687740-23-3

7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine

Cat. No.: B2500905
CAS No.: 1687740-23-3
M. Wt: 279.47
InChI Key: JBCMWZQGBAYVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C₆H₃ClIN₃. It is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in various fields of research .

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are known to interact with various biological targets, but the specific targets for this compound need further investigation.

Mode of Action

Pyrazolo[1,5-a]pyrimidines are generally known for their ability to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies

Biochemical Pathways

Compounds with similar structures have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Compounds with similar structures have shown significant inhibitory activity . The specific molecular and cellular effects of this compound would depend on its targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability. The compound 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine is recommended to be stored at 2-8°C , indicating that temperature could be a crucial environmental factor for its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine typically involves the halogenation of pyrazolo[1,5-a]pyrimidine derivatives. One common method includes the reaction of 5-chloro-pyrazolo[1,5-a]pyrimidine with iodine in the presence of a suitable base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

7-chloro-3-iodopyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-5-1-2-9-6-4(8)3-10-11(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCMWZQGBAYVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)I)N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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